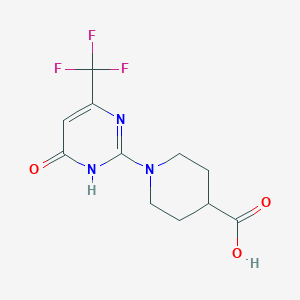

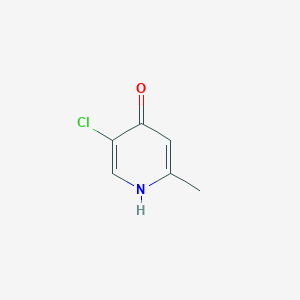

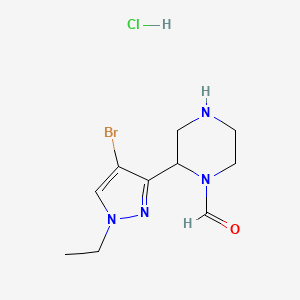

![molecular formula C7H4N2O2S2 B11807164 7-Nitrobenzo[D]thiazole-2-thiol CAS No. 1196152-60-9](/img/structure/B11807164.png)

7-Nitrobenzo[D]thiazole-2-thiol

Übersicht

Beschreibung

7-Nitrobenzo[D]thiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a nitro group at the 7th position and a thiol group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitrobenzo[D]thiazole-2-thiol typically involves the nitration of benzo[D]thiazole-2-thiol. One common method includes the reaction of benzo[D]thiazole-2-thiol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Nitrobenzo[D]thiazol-2-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Elektrophile Substitutionsreaktionen können am Benzothiazolring auftreten, insbesondere an den Positionen ortho und para zur Nitrogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Salpetersäure.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator, Zinn(II)-chlorid oder Eisenpulver unter sauren Bedingungen werden häufig verwendet.

Substitution: Elektrophile Reagenzien wie Halogene, Sulfonylchloride und Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfiden oder Sulfonsäuren.

Reduktion: Bildung von 7-Amino-benzo[D]thiazol-2-thiol.

Substitution: Bildung verschiedener substituierter Benzothiazolderivate abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

7-Nitrobenzo[D]thiazol-2-thiol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf seine mögliche Verwendung als antimikrobielles und Antikrebsmittel untersucht, da es mit biologischen Makromolekülen interagieren kann.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von bakteriellen Infektionen und Krebs untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und Materialien mit spezifischen elektronischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Nitrobenzo[D]thiazol-2-thiol beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann einer Bioreduktion unterliegen und reaktive Zwischenprodukte bilden, die Proteine und DNA kovalent modifizieren können und so zu antimikrobiellen und Antikrebswirkungen führen. Die Thiolgruppe kann Disulfidbrücken mit Cysteinresten in Proteinen bilden und deren Funktion und Stabilität beeinflussen.

Wirkmechanismus

The mechanism of action of 7-Nitrobenzo[D]thiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and DNA, leading to antimicrobial and anticancer effects. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzo[D]thiazol-2-thiol: Fehlt die Nitrogruppe und besitzt eine andere chemische Reaktivität und biologische Aktivität.

7-Amino-benzo[D]thiazol-2-thiol: Entsteht durch Reduktion von 7-Nitrobenzo[D]thiazol-2-thiol und besitzt unterschiedliche biologische Eigenschaften.

7-Nitrobenzo[D]thiazol: Fehlt die Thiolgruppe und besitzt unterschiedliche Anwendungen und Reaktivität.

Einzigartigkeit

7-Nitrobenzo[D]thiazol-2-thiol ist einzigartig durch das Vorhandensein sowohl der Nitro- als auch der Thiolgruppe, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke.

Eigenschaften

IUPAC Name |

7-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)5-3-1-2-4-6(5)13-7(12)8-4/h1-3H,(H,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQWUDLNKAUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298653 | |

| Record name | 7-Nitro-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-60-9 | |

| Record name | 7-Nitro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

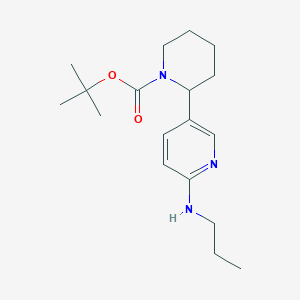

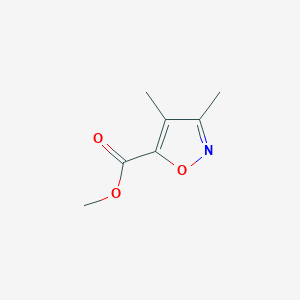

![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)

![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)